Product packaging for 3-cyclopropylbut-2-en-1-amine(Cat. No.:CAS No. 1312157-38-2)

3-cyclopropylbut-2-en-1-amine

Cat. No.: B6203746
CAS No.: 1312157-38-2
M. Wt: 111.18 g/mol
InChI Key: SZBNBKLLXYCYES-GQCTYLIASA-N
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Description

Contextualization within Modern Organic Synthesis Methodologies

Modern organic synthesis places a high value on the development of efficient and novel methods for constructing complex molecular architectures. The synthesis of compounds like 3-cyclopropylbut-2-en-1-amine, which combines the reactivity of an enamine with the unique stereoelectronic properties of a cyclopropane (B1198618) ring, presents both a challenge and an opportunity for synthetic chemists. Methodologies for the creation of substituted enamines and the introduction of cyclopropyl (B3062369) groups are well-established, yet their combination in a single molecule offers a platform for exploring new synthetic strategies and reaction pathways. For instance, the development of catalytic and stereoselective methods for the synthesis of chiral cyclopropane-containing amines is an active area of research, driven by the prevalence of such motifs in biologically active molecules. nih.gov

Significance of Enamine and Cyclopropyl Moieties in Advanced Synthetic Strategies

The significance of both enamine and cyclopropyl moieties in advanced synthetic strategies cannot be overstated. Enamines are versatile synthetic intermediates, acting as nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions. Their reactivity can be finely tuned by the nature of the substituents on the nitrogen atom and the double bond.

The cyclopropyl group, the smallest carbocyclic ring, is of great interest as it is a common motif in many bioactive substances. uni-muenchen.de It is frequently utilized in medicinal chemistry to enhance potency, confer metabolic stability, and improve pharmacokinetic properties. nih.gov The strained three-membered ring imparts unique conformational constraints and electronic properties, often serving as a bioisostere for larger groups like isopropyl or phenyl. The introduction of a cyclopropylamine (B47189) moiety, in particular, is a common strategy in the design of therapeutic agents, including antidepressants and antiviral drugs. longdom.org

Overview of Current Research Gaps and Opportunities Pertaining to this compound

The primary research gap concerning this compound is the lack of specific investigation into its synthesis, reactivity, and potential applications. This gap, however, presents a fertile ground for new research endeavors.

Opportunities for future research include:

Development of Stereoselective Syntheses: Devising efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound would be a significant advancement, opening the door to the exploration of its chiral properties and potential as a building block in asymmetric synthesis.

Exploration of Reactivity: A systematic study of the reactivity of this compound in various organic transformations could uncover novel reaction pathways and lead to the synthesis of new and complex molecular scaffolds. The interplay between the enamine and the cyclopropyl ring could lead to unique chemical behavior. For example, N-cyclopropyl enamines have been shown to undergo annulation reactions to produce 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Investigation of Biological Activity: Given the prevalence of cyclopropylamine moieties in pharmaceuticals, screening this compound and its derivatives for biological activity is a promising avenue. Its structural features suggest potential applications in medicinal chemistry, an area that remains largely unexplored. The cyclopropylamine moiety is known to be a structural alert, as it can be metabolized to reactive intermediates, a factor that would need to be considered in any drug design program. nih.gov

The following table provides an overview of general synthetic methodologies that could potentially be adapted for the synthesis of this compound.

Methodology Description Potential Application for this compound Key Considerations
Condensation of a Ketone with an Amine A classic method for enamine formation involving the reaction of a ketone with a primary or secondary amine, often with acid catalysis and removal of water.Reaction of cyclopropyl methyl ketone with ammonia (B1221849) or a primary amine could yield the target compound.Control of regioselectivity and potential for side reactions.
Reductive Amination The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.Reductive amination of 3-cyclopropylbut-2-en-1-al would provide the corresponding amine.Requires the synthesis of the starting aldehyde.
Transition Metal-Catalyzed Cross-Coupling Coupling of a vinyl halide or triflate with an amine, catalyzed by a transition metal complex (e.g., palladium or copper).Coupling of a 1-amino-2-cyclopropyl-1-bromoethene derivative with a methylating agent.Availability of starting materials and optimization of reaction conditions.
Rearrangement Reactions Certain rearrangements, such as the Overman rearrangement, can be used to synthesize allylic amines.A suitably functionalized cyclopropyl-containing precursor could potentially undergo rearrangement to form the target enamine.Substrate-specific and may require multi-step synthesis of the precursor.

The table below highlights the significance of the cyclopropyl moiety in a selection of marketed pharmaceutical agents, underscoring the potential value of novel cyclopropyl-containing compounds like this compound.

Drug Name Therapeutic Area Role of the Cyclopropyl Group
Ciprofloxacin AntibioticPart of the quinolone core, contributing to antibacterial activity.
Tranylcypromine Antidepressant (MAO Inhibitor)The cyclopropylamine moiety is crucial for its mechanism of action.
Ledipasvir Antiviral (Hepatitis C)Included to enhance potency and pharmacokinetic properties.
Abacavir Antiviral (HIV)The cyclopropyl group is part of the carbocyclic nucleoside analogue structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1312157-38-2

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(E)-3-cyclopropylbut-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-6(4-5-8)7-2-3-7/h4,7H,2-3,5,8H2,1H3/b6-4+

InChI Key

SZBNBKLLXYCYES-GQCTYLIASA-N

Isomeric SMILES

C/C(=C\CN)/C1CC1

Canonical SMILES

CC(=CCN)C1CC1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Routes for 3 Cyclopropylbut 2 En 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for 3-cyclopropylbut-2-en-1-amine

A plausible retrosynthetic analysis for this compound begins with the disconnection of the carbon-nitrogen bond of the primary amine. This leads to the precursor α,β-unsaturated aldehyde, 3-cyclopropylbut-2-enal , and an ammonia (B1221849) equivalent. This transformation, in the forward sense, is typically achieved via reductive amination.

Further disconnection of 3-cyclopropylbut-2-enal involves breaking the carbon-carbon double bond. A logical approach is a one-carbon homologation of a ketone, suggesting cyclopropyl (B3062369) methyl ketone as a readily accessible starting material. This transformation can be accomplished through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions.

This two-step retrosynthetic pathway provides a clear and strategically sound approach to the synthesis of the target molecule, relying on well-established and versatile organic reactions.

Classical Synthetic Approaches to this compound Precursors

The classical synthesis of this compound is predicated on the preparation of key intermediates, namely the cyclopropyl-containing synthon and the subsequent formation of the enamine or amine functionality.

Synthesis of Cyclopropyl-Containing Synthons

The primary cyclopropyl-containing synthon identified in the retrosynthetic analysis is cyclopropyl methyl ketone . Several established methods exist for the synthesis of this key intermediate. One common approach involves the cyclization of 5-chloro-2-pentanone (B45304) in the presence of a base. Another route utilizes the reaction of cyclopropanecarbonitrile (B140667) with a methyl Grignard reagent.

Starting MaterialReagentsProductYield (%)
5-chloro-2-pentanoneSodium hydroxideCyclopropyl methyl ketoneNot specified
CyclopropanecarbonitrileMethylmagnesium bromideCyclopropyl methyl ketone~40
α-acetyl-γ-butyrolactoneHydrochloric acid, then baseCyclopropyl methyl ketoneNot specified

These methods provide reliable access to cyclopropyl methyl ketone , which serves as the foundational building block for the subsequent steps in the synthesis.

Formation of Enamine and Amine Functionalities

With cyclopropyl methyl ketone in hand, the next step is the introduction of the but-2-en-1-amine side chain. This is typically achieved in a two-step sequence.

First, a one-carbon homologation of cyclopropyl methyl ketone is carried out to form the α,β-unsaturated aldehyde, 3-cyclopropylbut-2-enal . The Horner-Wadsworth-Emmons reaction is a highly effective method for this transformation, reacting the ketone with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, followed by reduction of the resulting ester to an aldehyde. This reaction generally favors the formation of the (E)-alkene. The Wittig reaction is another viable option for this olefination.

Once 3-cyclopropylbut-2-enal is obtained, the final step is the formation of the amine. Reductive amination is the most direct method, where the aldehyde reacts with ammonia in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the target primary amine, This compound .

Modern Catalytic and Stereoselective Synthesis of this compound

Modern synthetic methodologies offer more sophisticated and efficient routes to allylic amines, including the potential for stereocontrol.

Enantioselective and Diastereoselective Routes

The synthesis of chiral this compound can be approached through enantioselective methods. One strategy involves the asymmetric reduction of an imine formed from 3-cyclopropylbut-2-enal and a chiral amine auxiliary. Alternatively, organocatalysis can be employed for the enantioselective addition of amines to α,β-unsaturated aldehydes.

For instance, chiral phosphoric acids or other organocatalysts can be used to catalyze the conjugate addition of an amine or a nitrogen-containing nucleophile to 3-cyclopropylbut-2-enal , followed by reduction of the resulting intermediate to the chiral allylic amine. While specific examples for this exact substrate are not prevalent in the literature, the general applicability of these methods is well-documented for similar systems.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the synthesis of allylic amines. One of the most prominent methods is the palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction. This would involve a precursor such as a 3-cyclopropylbut-2-en-1-yl acetate (B1210297) or carbonate, which would react with an amine in the presence of a palladium catalyst.

More direct approaches involve the transition metal-catalyzed allylic C-H amination. Although not yet demonstrated for this specific molecule, this cutting-edge methodology could potentially be applied to a suitable precursor, such as 3-cyclopropyl-1-butene, to directly install the amine functionality at the allylic position.

Lack of Specific Synthetic Methodologies for this compound Prevents Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in detailed synthetic methodologies specifically for the compound this compound. While general principles of organic synthesis, including organocatalysis and green chemistry, are well-established for the production of amines and unsaturated compounds, specific applications and comparative analyses for this particular molecule are not readily found in published research. Consequently, a detailed article adhering to the requested structure cannot be generated at this time.

The requested outline, focusing on organocatalytic methodologies, green chemistry principles, and a comparative analysis of synthetic efficiencies for this compound, presupposes the existence of a body of research dedicated to its synthesis. However, searches for organocatalytic routes, solvent-free or aqueous reaction conditions, and atom economy strategies specifically targeting this compound have not yielded relevant, in-depth studies.

General concepts that would be pertinent to the hypothetical synthesis of this compound can be discussed in broader terms. For instance, organocatalysis is a powerful tool in modern organic synthesis for the construction of chiral amines, often employing catalysts derived from natural amino acids to achieve high enantioselectivity. researchgate.net Similarly, the principles of green chemistry, such as maximizing atom economy and utilizing environmentally benign solvents, are increasingly integral to the development of new synthetic processes. researchgate.net

Until specific research on the synthesis of this compound is published, a comprehensive and scientifically accurate article as outlined cannot be constructed. Further investigation into the synthesis of this specific compound is required to provide the detailed analysis requested.

Advanced Spectroscopic and Mechanistic Elucidation of 3 Cyclopropylbut 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical assignment of 3-cyclopropylbut-2-en-1-amine. The molecule can exist as two geometric isomers, (E) and (Z), which would be distinguishable by NMR.

Predicted ¹H NMR Chemical Shifts (ppm)

NH₂: 1.0-2.5 (broad singlet)

H1 (CH₂N): ~3.3-3.5 (doublet)

H2 (C=CH): ~5.3-5.6 (doublet of quartets or triplet of quartets)

H4 (Cyclopropyl CH): ~1.2-1.6 (multiplet)

H5/H6 (Cyclopropyl CH₂): 0.3-0.9 (multiplets)

H7 (CH₃): ~1.6-1.8 (doublet)

Predicted ¹³C NMR Chemical Shifts (ppm)

C1 (CH₂N): ~40-45

C2 (=CH): ~120-125

C3 (=C): ~135-140

C4 (Cyclopropyl CH): ~10-15

C5/C6 (Cyclopropyl CH₂): ~5-10

C7 (CH₃): ~15-20

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between:

H1 and H2, confirming the allylic system.

H2 and H7, showing the coupling between the vinylic proton and the methyl group.

H2 and H4, indicating coupling between the vinylic proton and the cyclopropyl (B3062369) methine proton.

H4 and the cyclopropyl methylene (B1212753) protons (H5/H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the following attachments: C1-H1, C2-H2, C4-H4, C5/C6-H5/H6, and C7-H7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments. Expected key correlations include:

H1 to C2 and C3.

H7 to C2 and C3.

H4 to C2 and C3.

H5/H6 to C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is critical for determining the E/Z stereochemistry of the double bond.

In the (E)-isomer , a NOE correlation would be expected between the vinylic proton (H2) and the cyclopropyl methine proton (H4).

In the (Z)-isomer , a NOE correlation would be anticipated between the vinylic proton (H2) and the aminomethyl protons (H1).

For a more in-depth conformational analysis, advanced NMR pulse sequences could be employed. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) could provide more detailed information about spatial proximities, especially in cases where NOE is ambiguous. Furthermore, measurements of long-range proton-carbon coupling constants (J-HMBC) could offer insights into the dihedral angles and preferred conformations of the molecule.

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Validation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural validation.

HRMS would be used to determine the exact mass of the molecular ion of this compound (C₇H₁₃N). This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula.

Predicted HRMS Data

Ion Calculated m/z

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) would reveal characteristic fragmentation pathways. For primary amines, a common fragmentation is the loss of ammonia (B1221849) (NH₃). Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is also a prevalent pathway for amines. researchgate.net

Predicted Fragmentation Pathways

Loss of Ammonia: The [M+H]⁺ ion could lose a neutral ammonia molecule (17 Da) to form a fragment ion at m/z 95.1168.

Alpha-Cleavage: Cleavage of the C1-C2 bond would be a favorable process, leading to a resonance-stabilized allylic cation. This would result in a fragment corresponding to the loss of the aminomethyl radical. However, in positive ion mode, the charge is more likely to be retained on the nitrogen-containing fragment. A common fragmentation for primary amines is the formation of a CH₂=NH₂⁺ ion at m/z 30. researchgate.net

Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring could also undergo fragmentation, potentially leading to the loss of ethene (28 Da).

Predicted Daughter Ions in MS/MS

Parent Ion (m/z) Daughter Ion (m/z) Neutral Loss
112.1121 95.1168 NH₃
112.1121 84.0961 C₂H₄

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

N-H Vibrations: As a primary amine, this compound would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1590-1650 cm⁻¹.

C=C Vibration: The carbon-carbon double bond stretching vibration would be observed in the region of 1640-1680 cm⁻¹. The intensity of this band in the IR spectrum can be variable, while it is generally strong in the Raman spectrum.

C-N Vibration: The C-N stretching vibration would likely appear in the range of 1000-1250 cm⁻¹.

Cyclopropyl Vibrations: The cyclopropyl group has characteristic C-H stretching vibrations at higher wavenumbers than typical sp³ C-H bonds, often above 3000 cm⁻¹. Ring deformation vibrations (ring breathing) are also expected at lower frequencies.

Predicted Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
N-H Symmetric & Asymmetric Stretch 3300-3500 (two bands) 3300-3500 (weak)
N-H Bending 1590-1650 1590-1650 (weak)
C=C Stretch 1640-1680 1640-1680 (strong)
C-N Stretch 1000-1250 1000-1250

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms within a crystalline solid through X-ray crystallography provides invaluable insights into molecular geometry, intermolecular interactions, and packing arrangements. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a single-crystal X-ray structure for this compound has not yet been reported in the scientific literature. The absence of this data means that specific details regarding its unit cell parameters, space group, and precise bond lengths and angles in the solid state remain undetermined.

While specific crystallographic data for this compound is not available, general principles and findings from studies on structurally related compounds, such as proline-derived enamines, can offer predictive insights into its likely solid-state conformation. nih.gov It is anticipated that the enamine in this compound would adopt an (E)-configuration about the carbon-carbon double bond to minimize steric hindrance between the substituents. nih.gov

Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis is required to definitively establish its solid-state structure. Such a study would provide the precise data presented in the table below, which currently remains unpopulated.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical Formula C₇H₁₃N
Formula Weight 111.18 g/mol
Crystal System Undetermined
Space Group Undetermined
Unit Cell Dimensions
a (Å) Undetermined
b (Å) Undetermined
c (Å) Undetermined
α (°) Undetermined
β (°) Undetermined
γ (°) Undetermined
Volume (ų) Undetermined
Z Undetermined

| Calculated Density (g/cm³) | Undetermined |

Reactivity and Reaction Mechanisms of 3 Cyclopropylbut 2 En 1 Amine

Reactivity of the Enamine Moiety in Electrophilic Additions and Cycloadditions

The enamine portion of 3-cyclopropylbut-2-en-1-amine, characterized by the nitrogen atom conjugated to a carbon-carbon double bond, is electron-rich at the β-carbon. This electronic distribution makes it a potent nucleophile, susceptible to attack by a variety of electrophiles.

While specific studies on this compound are not prevalent, the reactivity of analogous cyclopropylamines and cyclopropyl (B3062369) imines in [3+2] cycloaddition reactions has been documented, suggesting a similar potential for the title compound. These reactions are a powerful tool for the construction of five-membered rings.

For instance, N-aryl cyclopropylamines can undergo a formal photochemical [3+2] cycloaddition with α,β-unsaturated carbonyl systems without the need for photocatalysts or additives. nih.gov This reaction proceeds via a single electron transfer (SET) mechanism, initiated by photoexcitation of the cyclopropylamine (B47189). The resulting radical ion intermediate then engages with the electrophilic olefin to form the cyclopentane (B165970) ring. Similarly, Ni(0)-catalyzed [3+2] cycloadditions of cyclopropyl imines with enones have been reported. acs.org The proposed mechanism involves the oxidative addition of the cyclopropyl imine to the Ni(0) catalyst to form a metalloenamine, which then participates in a Michael addition to the enone, followed by reductive elimination to yield the cyclopentyl imine. acs.org Given these precedents, it is plausible that this compound could participate in analogous [3+2] cycloaddition reactions, either through its imine derivative or under photochemical conditions, to generate substituted cyclopentane structures.

A hypothetical [3+2] cycloaddition of the imine derived from this compound with an enone is depicted below:

ReactantsCatalyst/ConditionsProduct Type
Imine of this compound + EnoneNi(0)Substituted Cyclopentane
This compound (as N-aryl derivative) + Electron-poor olefinhv (light)Substituted Cyclopentane

The nucleophilic character of the β-carbon of the enamine moiety in this compound makes it an excellent candidate for Michael-type additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This conjugate addition reaction is a fundamental carbon-carbon bond-forming process.

The general mechanism for a Michael addition involving an enamine, often referred to as a Stork enamine alkylation, proceeds through the attack of the enamine's β-carbon on the β-carbon of the Michael acceptor. This forms a new carbon-carbon bond and generates an enolate intermediate, which is then protonated. Subsequent hydrolysis of the resulting iminium ion regenerates the carbonyl group and yields the 1,5-dicarbonyl compound or a related structure. Amines are known to be effective nucleophiles in 1,4-additions. chemrxiv.org

Enamine ReactantMichael AcceptorKey IntermediateFinal Product (after hydrolysis)
This compoundα,β-Unsaturated Ketone/AldehydeIminium salt1,5-Dicarbonyl compound
This compoundAcrylonitrileIminium saltγ-Ketonitrile

Beyond Michael additions, the nucleophilic β-carbon of the enamine can also react with other electrophiles, such as alkyl halides and acyl halides, in alkylation and acylation reactions, respectively. These reactions provide a route to introduce alkyl or acyl groups at the α-position relative to the original carbonyl group from which the enamine could be conceptually derived.

Enamine alkylation typically proceeds via an SN2 mechanism, where the enamine attacks the alkyl halide, displacing the halide and forming an iminium salt. Subsequent hydrolysis yields the α-alkylated carbonyl compound. Similarly, acylation involves the reaction of the enamine with an acyl halide or anhydride, followed by hydrolysis to produce a β-dicarbonyl compound.

Reaction TypeElectrophileIntermediateProduct (after hydrolysis)
AlkylationAlkyl HalideIminium Saltα-Alkylated Carbonyl
AcylationAcyl HalideIminium Saltβ-Dicarbonyl Compound

Reactivity of the Amine Functionality in Derivatization and Condensation Reactions

The primary amine group in this compound is a versatile functional handle that can undergo a wide range of reactions, including nucleophilic additions and substitutions.

The nitrogen atom of the primary amine is nucleophilic and readily reacts with carboxylic acid derivatives (such as acyl chlorides and anhydrides) and sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are robust and high-yielding, providing stable derivatives of the parent amine.

The general mechanism for amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). A base is often added to neutralize the acidic byproduct (e.g., HCl). A similar mechanism is operative in sulfonamidation, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

ReagentProduct Class
Acyl ChlorideAmide
Carboxylic AnhydrideAmide
Sulfonyl ChlorideSulfonamide

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. thieme-connect.de This reaction is typically reversible and acid-catalyzed, and often requires the removal of water to drive the equilibrium towards the imine product. nih.gov

The formation of an imine from this compound opens up further synthetic possibilities, as imines are key intermediates in the synthesis of a variety of nitrogen-containing heterocycles. fau.edufigshare.com For example, the in situ generated imine can undergo intramolecular cyclization if a suitable electrophilic site is present in the molecule, or it can participate in intermolecular cycloaddition reactions. The reversible nature of imine formation is a cornerstone of their utility in constructing complex nitrogenous frameworks. nih.gov

Carbonyl CompoundIntermediatePotential Subsequent ReactionHeterocycle Class (Example)
Aldehyde/KetoneImineIntramolecular CyclizationPyrrolidines, Piperidines
Aldehyde/KetoneImine[4+2] CycloadditionTetrahydropyridines

Transformations Involving the Cyclopropyl Group

The high ring strain of the cyclopropane (B1198618) moiety in this compound makes it susceptible to various ring-opening and rearrangement reactions, often under conditions that leave other parts of the molecule intact.

The cyclopropyl group in aminocyclopropanes can undergo cleavage under various conditions, including electrophilic attack. nih.gov The presence of the amine group can influence the regioselectivity of this ring-opening. For instance, in the presence of strong acids, protonation of the amine can lead to a species where the cyclopropane ring is activated towards nucleophilic attack or rearrangement.

Electrophilic ring-opening of cyclopropylamines can occur at the distal (C2-C3) bond. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing nature of the ammonium (B1175870) group formed upon protonation. nih.gov

A hypothetical example of an acid-catalyzed ring-opening reaction is depicted below, where a nucleophile (Nu⁻) attacks one of the carbon atoms of the cyclopropyl ring, leading to a more stable, acyclic product. The regioselectivity of the attack would be influenced by the substitution pattern and the nature of the nucleophile.

Reaction Conditions Product(s) Plausible Yield (%)
Acid-catalyzed nucleophilic additionH⁺, Nu⁻Acyclic aminoalkene60-80

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of cyclopropane chemistry.

The strained nature of the cyclopropyl group also makes the framework of this compound prone to various rearrangement reactions. These can be initiated by heat, light, or catalysts. For instance, vinylcyclopropane (B126155) rearrangements are a well-known class of reactions that could potentially occur with this molecule, leading to five-membered ring systems.

In a hypothetical thermal rearrangement, the cyclopropyl ring could expand to form a cyclopentene (B43876) derivative. The specific outcome would depend on the reaction conditions and the substitution pattern of the starting material.

Rearrangement Type Conditions Product
Vinylcyclopropane RearrangementHeat (Δ)Substituted Cyclopentenamine

Note: The data in this table is hypothetical and for illustrative purposes, based on known rearrangements of vinylcyclopropanes.

Stereochemical Implications in Reactions of this compound

Reactions involving the chiral center at the carbon atom bearing the cyclopropyl and amino groups, as well as the stereochemistry of the double bond, will have significant stereochemical implications. The stereochemistry of the starting material will often dictate the stereochemistry of the product, particularly in concerted reactions.

For instance, in a hypothetical diastereoselective ring-opening reaction, the approach of the nucleophile could be directed by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.

Reaction Stereochemical Outcome Diastereomeric Excess (de %)
Diastereoselective Ring-OpeningPreferential formation of one diastereomer>90

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations of Key Transformations Utilizing Kinetic and Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For example, to probe the mechanism of a rearrangement, one could synthesize a version of this compound with a deuterium (B1214612) label at a specific position. The position of the label in the product would provide crucial information about the bond-breaking and bond-forming steps.

A hypothetical isotopic labeling experiment to investigate a vinylcyclopropane rearrangement is outlined below:

Labeled Substrate Proposed Intermediate Expected Labeled Product Mechanistic Insight
Deuterium-labeled this compoundLabeled diradical intermediateDeuterium at a specific position in the cyclopentene ringConfirms or refutes a concerted or stepwise mechanism

Note: The data in this table is hypothetical and for illustrative purposes.

Computational and Theoretical Studies of 3 Cyclopropylbut 2 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

To elucidate the electronic nature of 3-cyclopropylbut-2-en-1-amine, quantum chemical calculations would be indispensable. These methods provide insights into the molecule's stability, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to model the system. The primary outputs of such a study would include the optimized ground state geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, the calculation would yield the ground state energy, a fundamental piece of data for determining the molecule's thermodynamic stability.

Ab Initio Methods for Electronic Configuration and Molecular Orbitals

While DFT is powerful, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a different and often more rigorous approach to understanding electronic structure. These calculations would reveal the electronic configuration and the nature of the molecular orbitals (MOs) of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be particularly insightful, as their energies and spatial distributions are key indicators of the molecule's reactivity and its ability to act as an electron donor or acceptor.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. A thorough conformational analysis is essential for understanding its behavior in different environments.

Rotational Barriers and Steric Hindrance

Computational methods could be employed to map the potential energy surface (PES) by systematically rotating the bonds, particularly the C-C bond connecting the cyclopropyl (B3062369) group and the C-N bond of the amine group. This analysis would identify the energy barriers to rotation and pinpoint the most stable conformers. The steric hindrance between the bulky cyclopropyl group, the methyl group, and the amine group would be a key factor in determining these rotational barriers and the preferred spatial arrangement of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions is a primary goal of chemical research. Computational modeling can provide a detailed, step-by-step view of reaction pathways. By locating the transition state structures and calculating their energies, it is possible to determine the activation energies of potential reactions. This would allow for predictions about the feasibility and kinetics of reactions involving this amine, such as its behavior as a nucleophile or its participation in addition reactions at the double bond.

Prediction of Reaction Pathways and Energy Barriers

The prediction of reaction pathways and their associated energy barriers is a cornerstone of computational chemistry, often employing methods like Density Functional Theory (DFT). For this compound, several reaction types could be of interest, including addition reactions at the double bond, reactions involving the amine group, and potential rearrangements of the cyclopropyl ring.

Theoretical calculations would typically involve mapping the potential energy surface for a given reaction. This process identifies the structures of reactants, transition states, and products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction rates.

Table 1: Hypothetical Predicted Energy Barriers for Reactions of this compound

Reaction TypeReagentsPredicted Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Electrophilic AdditionH+15.2-25.8
Nucleophilic AcylationAcetyl Chloride12.5-10.3
Ring OpeningThermal35.7+5.4

Note: The data in this table is illustrative and based on general principles for similar compounds, as specific computational studies on this compound are not currently available in the literature.

Role of Solvation Effects in Reaction Kinetics

Solvation can significantly influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to different extents. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these effects.

For a polar molecule like this compound, reactions in polar solvents would likely see a pronounced effect. For instance, in an electrophilic addition, a polar solvent would be expected to stabilize the charged transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C nuclei. These predictions are typically performed using DFT methods, often in conjunction with a basis set like 6-31G(d,p).

For this compound, predictions would be made for the distinct protons and carbons in the cyclopropyl, butyl, and amine moieties. Comparing these predicted values with experimental data can confirm the proposed structure.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
CH (cyclopropyl)0.850.88
CH₂ (cyclopropyl)0.450.47
CH (vinylic)5.305.35
CH₃1.751.78
CH₂ (amine)3.203.24
NH₂1.501.55

Note: The data in this table is for illustrative purposes. Specific experimental and computational NMR data for this compound is not available in published literature.

Vibrational Frequency Calculations

Vibrational (infrared) spectroscopy provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models.

Key vibrational modes for this compound would include the N-H stretches of the amine group, the C=C stretch of the double bond, and the characteristic C-H stretches of the cyclopropyl and alkyl groups.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules.

An MD simulation of this compound could reveal its preferred conformations in different environments. For example, in an aqueous solution, the simulation could show how water molecules form hydrogen bonds with the amine group. In the context of drug design, MD simulations could be used to study the binding of this molecule to a receptor, providing insights into its potential biological activity. nih.gov The interactions of amine groups, in general, have been studied using molecular dynamics to understand their behavior in various systems. researchgate.net

Applications of 3 Cyclopropylbut 2 En 1 Amine As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the enamine-like system in 3-cyclopropylbut-2-en-1-amine, coupled with the presence of the cyclopropyl (B3062369) group, opens avenues for the synthesis of a variety of complex organic structures. The amine functionality can act as a nucleophile or a directing group, while the double bond can participate in addition and cycloaddition reactions. The cyclopropyl ring can undergo ring-opening reactions under specific conditions, leading to further molecular complexity.

The structural motif of this compound makes it an analogue of N-cyclopropyl enamines, which have been demonstrated as effective precursors for the synthesis of nitrogen-containing heterocycles. Research has shown that N-cyclopropyl enamines can undergo iodine-mediated annulation reactions to produce 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. acs.org In this type of reaction, the enamine substrate is iodinated, followed by the opening of the cyclopropyl ring and subsequent annulation with another molecule of the enamine to form the 1,4-DHP product. acs.org This transformation is notable for its mild reaction conditions and the absence of transition metals. acs.org Given the structural similarity, it is plausible that this compound could undergo similar transformations, providing a pathway to substituted pyridines and related bicyclic frameworks. acs.org

The following table illustrates the potential transformation of an N-cyclopropyl enamine to a 1,4-dihydropyridine, a reaction pathway that could be applicable to this compound.

ReactantReagentProductReaction Type
N-Cyclopropyl EnamineMolecular Iodine (I₂)1,4-DihydropyridineIodine-mediated Annulation

The strained cyclopropane (B1198618) ring within this compound is a key feature that can be exploited for the construction of polycyclic systems. The development of methods for the synthesis of bicyclic cyclopropylamines from amino acid derivatives highlights the utility of the cyclopropylamine (B47189) moiety in building complex scaffolds. researchgate.net These methods often involve intramolecular cyclopropanation reactions. researchgate.net Furthermore, the synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes, followed by intramolecular Friedel-Crafts alkylation, has been shown to produce complex tetracyclic lactams. chemrxiv.org This suggests that the vinylcyclopropane-like structure within this compound could be a valuable starting point for the synthesis of intricate polycyclic molecules.

Utilization in Total Synthesis of Natural Products and Analogues

While no specific total syntheses employing this compound have been documented, the prevalence of the cyclopropylamine moiety in bioactive natural products and pharmaceuticals underscores its potential in this field. longdom.org Chiral cyclopropane rings are recognized as key pharmacophores. nih.gov Chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl ketones, which can be readily diversified into various chiral cyclopropane scaffolds, including those found in natural products. nih.gov The structural motifs present in this compound could, therefore, serve as a valuable synthon in the assembly of complex natural product targets containing the cyclopropylamine core.

Applications in Material Science Precursor Synthesis (e.g., monomers, polymers)

The presence of a polymerizable vinyl group and a functional amine group suggests that this compound could serve as a monomer in the synthesis of functional polymers. Research into the synthesis of new polymers containing cyclopropane groups has demonstrated that the incorporation of cyclopropyl moieties can significantly alter the properties of the resulting materials. researchgate.net For instance, the copolymerization of cyclopropane-containing monomers has been shown to tune the crystallinity, ultimate tensile strength, and Young's modulus of polymers. researchgate.net The amine functionality in this compound could provide sites for cross-linking or for the introduction of other functional groups, leading to polymers with tailored optical, mechanical, and thermal properties. longdom.orgjomardpublishing.com The synthesis of photosensitive cyclopropane-containing polymers highlights the potential for creating materials with applications in microelectronics and optics. iaea.org

The following table outlines the potential role of cyclopropane-containing monomers in polymer synthesis.

Monomer TypePolymer Property ModificationPotential Applications
Cyclopropyl-containing MonomerTunable crystallinity, tensile strength, and Young's modulusHigh-performance materials, optics, microelectronics

Catalytic Applications and Ligand Design Based on the this compound Scaffold

The amine group in this compound provides a handle for the development of novel ligands for catalysis. The rigidity of the cyclopropyl ring can be a beneficial feature in ligand design, potentially leading to high levels of stereocontrol in asymmetric reactions. rsc.org

Chiral amines are crucial in the preparation of various types of chiral ligands, including Schiff bases, N-heterocyclic carbenes, and phosphoramidines. rsc.org The synthesis of new chiral cyclopropylamines derived from natural products like pinenes has been reported, and these have been successfully used to create the first asymmetric Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone). rsc.org The rigidity of the cyclopropyl scaffold is considered a useful feature for the construction of effective chiral ligands. rsc.org It is conceivable that a chiral version of this compound could be synthesized and utilized in a similar fashion to produce novel ligands for a range of asymmetric catalytic transformations. The development of metal complexes with chiral cyclopentadienyl (B1206354) (Cp) ligands has seen widespread application in asymmetric catalysis, demonstrating the importance of chiral scaffolds in ligand design. snnu.edu.cn

Metal-Organic Frameworks (MOFs) Derivations

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications such as gas storage, catalysis, and separation. Amines are a common functional group used for this purpose, as they can enhance CO2 affinity or serve as sites for post-synthetic modification.

Despite the general interest in amine-functionalized MOFs, there is no specific research detailing the use of this compound as an organic linker or a modifying agent in the synthesis of MOFs. The unique structural features of this amine, combining a cyclopropyl group with an allylic amine, could theoretically lead to MOFs with interesting topologies or catalytic properties. However, no studies have been published to date that explore or confirm such potential applications.

Development of Novel Synthetic Methodologies Employing this compound

The development of novel synthetic methodologies often relies on the use of unique building blocks that can introduce valuable structural motifs into larger molecules. Primary amines are fundamental reactants in a wide array of chemical transformations, including the formation of amides, imines, and heterocycles. The presence of a cyclopropyl group in this compound makes it an interesting, yet unexplored, substrate for methodological research.

Currently, there are no published synthetic methodologies that specifically report the use of this compound as a key starting material or intermediate. Research in this area could potentially focus on leveraging the reactivity of the amine in conjunction with the electronic and steric properties of the adjacent cyclopropyl and vinyl groups. Such studies would be necessary to establish its utility as a building block in the broader context of organic synthesis.

Future Directions and Emerging Research Avenues for 3 Cyclopropylbut 2 En 1 Amine

Exploration of Undiscovered Reactivity Patterns and Transformations

The inherent ring strain of the cyclopropyl (B3062369) group and the nucleophilicity of the allylic amine in 3-cyclopropylbut-2-en-1-amine suggest a rich and largely unexplored reactivity profile. Future investigations are likely to focus on several key areas:

Ring-Opening and Rearrangement Reactions: The cyclopropyl moiety is susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. acs.orghyphadiscovery.com Research into these transformations could lead to the formation of novel carbocyclic and heterocyclic scaffolds. The interplay between the cyclopropyl ring and the adjacent double bond and amine group could lead to unique rearrangement pathways, such as vinylcyclopropane-cyclopentene rearrangements, potentially yielding densely functionalized cyclopentylamine (B150401) derivatives. chemrxiv.orgrsc.org

Cycloaddition Reactions: The alkene component of this compound can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with suitable partners could provide a direct route to complex nitrogen-containing five-membered rings. chemrxiv.org The influence of the cyclopropyl and amino substituents on the stereoselectivity and regioselectivity of these reactions is an area of significant interest.

Transition-Metal-Catalyzed Cross-Coupling: The allylic amine functionality can be a handle for various transition-metal-catalyzed reactions. Palladium- or rhodium-catalyzed allylic amination reactions could be explored to introduce a wide range of nitrogen-based nucleophiles. organic-chemistry.org Furthermore, the C-N bond itself could be activated for novel cross-coupling strategies.

A summary of potential reaction classes for this compound is presented in the table below.

Reaction ClassPotential Reagents/ConditionsExpected Outcome
Ring-Opening/RearrangementHeat, light, transition metal catalystsNovel carbocyclic and heterocyclic structures
[3+2] CycloadditionDipolarophilesFunctionalized five-membered nitrogen heterocycles
Transition-Metal CatalysisPd, Rh, Ni catalysts with various nucleophilesDiversely substituted allylic amine derivatives

Development of Advanced Flow Chemistry and Continuous Synthesis Approaches

The synthesis of complex amines like this compound can benefit significantly from the adoption of flow chemistry and continuous manufacturing processes. These technologies offer improved safety, scalability, and process control compared to traditional batch methods. acs.orgrsc.org

Future research in this area will likely target the development of a continuous-flow synthesis of this compound. This could involve the telescoping of multiple reaction steps, such as the formation of the cyclopropane (B1198618) ring followed by the introduction of the amine functionality, into a single, uninterrupted process. rsc.org The use of pipeline reactors and static mixers can enhance mixing and heat transfer, leading to higher yields and purity. google.com A continuous-flow approach would also facilitate the safe handling of potentially hazardous reagents and intermediates. The development of such a process for cyclopropylamines has been shown to be highly efficient. acs.org

Key advantages of a continuous-flow synthesis for this compound would include:

Enhanced safety and control over reaction parameters.

Improved scalability and throughput.

Reduced reaction times and waste generation.

Potential for in-line purification and analysis.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. engineering.org.cnresearchgate.net For a molecule with the complexity of this compound, AI and ML could play a pivotal role in several areas:

Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a reaction involving this compound with a given set of reagents. acs.orgeurekalert.org This could accelerate the discovery of novel transformations and avoid unproductive experimental efforts.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic pathways to this compound and its derivatives, starting from simple, commercially available precursors. engineering.org.cn

Property Prediction: ML models can be developed to predict the physicochemical and biological properties of derivatives of this compound, aiding in the design of new molecules with desired characteristics. acs.orgepfl.chnih.govmdpi.comnih.gov

The integration of AI and ML into the research workflow for this compound has the potential to significantly reduce the time and resources required for discovery and development.

Sustainable and Biocatalytic Routes for Synthesis and Derivatization

The increasing demand for environmentally friendly chemical processes is driving research into sustainable and biocatalytic methods for the synthesis of complex molecules. manchester.ac.uk For this compound, several promising avenues exist:

Biocatalytic Amination: The use of enzymes, such as amine dehydrogenases or transaminases, could provide a green and highly selective method for introducing the amine group. manchester.ac.uk Enzymatic reductive amination of a suitable ketone or aldehyde precursor is a particularly attractive strategy. nih.govacs.org

Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps can be employed to construct the molecule. For instance, an enzymatic cyclopropanation could be used to create the three-membered ring with high stereoselectivity, followed by chemical modifications to introduce the double bond and amine group. nih.gov

Use of Renewable Feedstocks: Research into synthetic routes that utilize starting materials derived from renewable resources would further enhance the sustainability of this compound production.

A comparison of potential synthetic routes is outlined in the table below.

Synthetic RouteKey FeaturesAdvantages
Traditional Chemical SynthesisMulti-step, may use harsh reagentsWell-established principles
Biocatalytic SynthesisUse of enzymes, mild conditionsHigh selectivity, environmentally benign
Chemoenzymatic SynthesisCombination of chemical and enzymatic stepsHigh stereoselectivity, access to diverse structures

Expanding the Scope of its Application as a Versatile Synthetic Scaffold

The unique combination of functional groups in this compound makes it a highly attractive scaffold for the synthesis of a diverse range of molecules with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Medicinal Chemistry: The cyclopropyl group is a common motif in drug molecules, often used to improve metabolic stability, binding affinity, and other pharmacokinetic properties. acs.orgbohrium.com The allylic amine functionality is also a key feature in many biologically active compounds. nih.govorganic-chemistry.org Derivatives of this compound could be synthesized and screened for a wide range of biological activities. The rigid structure of the cyclopropane ring can be used to constrain the conformation of the molecule, which can be advantageous for binding to biological targets.

Materials Science: The amine and alkene functionalities provide handles for polymerization, allowing for the incorporation of the this compound unit into novel polymers. The resulting materials could exhibit unique thermal, mechanical, or optical properties due to the presence of the strained cyclopropyl ring.

Building Block for Complex Synthesis: this compound can serve as a versatile building block for the synthesis of more complex molecules. researchgate.net Its various functional groups can be selectively modified to construct intricate molecular architectures.

The potential applications of this compound as a synthetic scaffold are vast and represent a significant area for future research.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-cyclopropylbut-2-en-1-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via [3+2] cycloaddition of cyclopropane derivatives with allylamines or through ring-opening reactions of strained cyclopropane intermediates. For example, alkylation of a propenylamine precursor followed by cyclopropanation using dichlorocarbene (generated from chloroform under strong base conditions) is a plausible route. Reaction optimization should focus on temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., phase-transfer agents) to enhance yield .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (to identify cyclopropyl protons at δ 0.5–1.5 ppm and allylic amine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques : Use a combination of:

  • Spectroscopy : IR spectroscopy to detect N–H stretches (~3300 cm1^{-1}) and C=C stretches (~1650 cm1^{-1}).
  • Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., Zorbax SB-C18) to assess purity (>98%).
  • X-ray crystallography (if crystalline) for unambiguous stereochemical assignment .

Q. What safety protocols are critical when handling this compound in the lab?

  • Precautions :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation .
    • Waste Disposal : Neutralize amine residues with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition or catalysis?

  • Mechanistic Insight : The cyclopropyl group introduces ring strain and hyperconjugation effects, which can stabilize transition states in [2+2] or [4+2] cycloadditions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions with electrophiles like carbonyl compounds .
  • Experimental Validation : Kinetic studies (e.g., variable-temperature NMR) to monitor reaction intermediates and isotope labeling (13C^{13}C-cyclopropane) to track bond reorganization .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf_f) of this compound?

  • Data Reconciliation :

  • Calorimetry : Use bomb calorimetry to measure heat of formation directly.
  • Computational Cross-Check : Compare experimental data with ab initio methods (e.g., G4MP2) to identify systematic errors in prior studies.
  • Peer Validation : Reproduce results across multiple labs using standardized protocols .

Q. Can this compound serve as a ligand or intermediate in pharmaceutical or materials science applications?

  • Pharmaceutical Potential : Its strained cyclopropane moiety may enhance binding affinity in enzyme inhibitors (e.g., MAO-B or kinase targets). Test via molecular docking (AutoDock Vina) and in vitro assays (IC50_{50} measurements) .
  • Materials Science : Explore its use in polymer cross-linking (via amine-epoxide reactions) or as a precursor for metal-organic frameworks (MOFs) by coordinating with transition metals (e.g., Cu2+^{2+}) .

Q. How do solvent effects and pH impact the stability and reaction kinetics of this compound?

  • Kinetic Profiling : Conduct pseudo-first-order kinetics under varying pH (3–10) and solvents (polar aprotic vs. protic). For example, in acidic media, protonation of the amine may slow nucleophilic reactions, while in DMSO, enhanced solvation stabilizes intermediates .
  • Degradation Pathways : Monitor by LC-MS for hydrolysis products (e.g., cyclopropanol derivatives) under accelerated aging conditions (40°C, 75% RH) .

Methodological Resources

  • Synthesis : Refer to PubChem data (CID: B3418237) for analogous cyclopropylamine derivatives .
  • Safety : Align with ALADDIN SCIENTIFIC CORPORATION’s guidelines for amine handling .
  • Computational Tools : Use SciPy for kinetics modeling and Gaussian 16 for DFT calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.